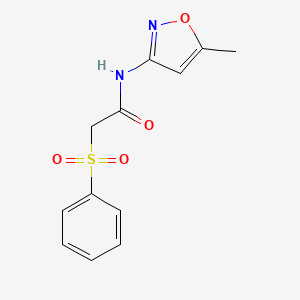![molecular formula C19H12Cl2O2 B5731591 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and its effects on cellular function.
Mécanisme D'action
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone induces oxidative stress by generating reactive oxygen species (ROS) through redox cycling. 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone is reduced to its semiquinone form by cellular reductases, which can then react with oxygen to generate superoxide radicals. These radicals can then react with other molecules in the cell, leading to oxidative damage and cellular dysfunction.
Biochemical and Physiological Effects:
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone-induced oxidative stress has been shown to have a range of biochemical and physiological effects on cells. It can activate cellular signaling pathways, induce apoptosis, and impair mitochondrial function. 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has also been shown to induce DNA damage and alter gene expression in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one limitation of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone is its potential toxicity to cells, as high concentrations can lead to cell death.
Orientations Futures
There are several future directions for research involving 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone. One area of research is the development of new compounds that can induce oxidative stress in a more specific and controlled manner. Another area of research is the development of new therapies that can target oxidative stress in diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone-induced oxidative stress and its effects on cellular function.
Méthodes De Synthèse
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone can be synthesized by reacting 2,4-dichlorostyrene with 3-methyl-1,4-naphthoquinone in the presence of a strong acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has been used in a wide range of scientific research applications, including studies on cellular signaling pathways, mitochondrial function, and oxidative stress. It has been shown to induce oxidative stress in a variety of cell types, including neurons, endothelial cells, and cancer cells. 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has also been used to study the effects of oxidative stress on mitochondrial function, as it can disrupt the electron transport chain and induce mitochondrial dysfunction.
Propriétés
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c1-11-14(9-7-12-6-8-13(20)10-17(12)21)19(23)16-5-3-2-4-15(16)18(11)22/h2-10H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSRHYWFGVSXRN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6655687 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
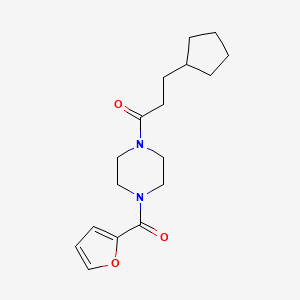
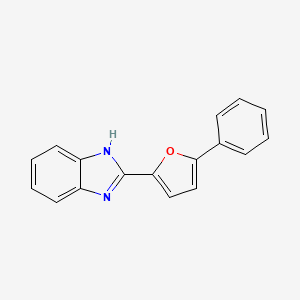

![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)
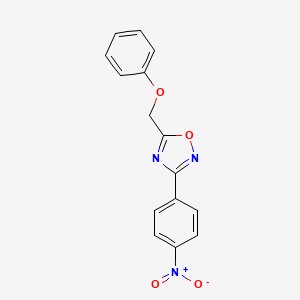
![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)
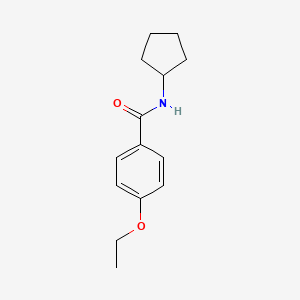

![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
